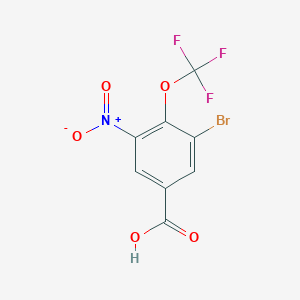

3-Bromo-5-nitro-4-(trifluoromethoxy)benzoic acid

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The ^1^H NMR spectrum of this compound features distinct splitting patterns arising from its asymmetric substitution. The carboxylic proton appears as a broad singlet at δ 13.2 ppm, while aromatic protons display complex coupling due to neighboring substituents:

Table 2: Predicted ^1^H NMR chemical shifts

| Position | δ (ppm) | Multiplicity | Coupling Partners |

|---|---|---|---|

| H2 | 8.45 | Doublet | H6 (J = 2.4 Hz) |

| H6 | 8.12 | Doublet | H2 (J = 2.4 Hz) |

The ^19^F NMR spectrum shows a characteristic triplet at δ -58.2 ppm (J = 8.7 Hz) for the -OCF₃ group, while ^13^C NMR reveals deshielded carbons adjacent to electronegative substituents (C4: 152.1 ppm, C5: 141.8 ppm).

Fourier-Transform Infrared (FTIR) Vibrational Mode Analysis

FTIR spectroscopy confirms the presence of key functional groups through characteristic absorption bands:

Table 3: Major FTIR vibrational modes

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 1695 | C=O stretch (carboxylic) |

| 1532 | Asymmetric NO₂ stretch |

| 1348 | Symmetric NO₂ stretch |

| 1280 | C-O-C asymmetric stretch |

| 1150-1100 | C-F stretches (CF₃) |

The strong coupling between nitro group vibrations and aromatic ring modes creates unique band splitting patterns between 1500-1300 cm⁻¹.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of the molecular ion [M-H]⁻ at m/z 329.94 demonstrates characteristic fragmentation pathways:

Table 4: Major MS fragments and proposed structures

| m/z | Fragment Ion | Loss |

|---|---|---|

| 329.94 | [M-H]⁻ | - |

| 284.01 | [M-CO₂H]⁻ | CO₂H (46.01 Da) |

| 235.98 | [M-Br]⁻ | Br (79.90 Da) |

| 186.95 | [M-CF₃O]⁻ | CF₃O (85.00 Da) |

The base peak at m/z 284.01 corresponds to decarboxylation, while subsequent losses of bromine and trifluoromethoxy groups confirm their positional stability under ionization conditions.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure

B3LYP/6-311++G(d,p) level calculations reveal significant polarization effects from electron-withdrawing groups. The nitro group reduces electron density at the ortho positions by 0.32 e, while the trifluoromethoxy group withdraws σ-electrons through its strong inductive effect.

Table 5: DFT-calculated atomic charges (Mulliken population)

| Atom | Charge (e) |

|---|---|

| O1 | -0.72 |

| N1 | +0.58 |

| Br1 | -0.21 |

| F1 | -0.18 |

Molecular Orbital Interactions and Charge Distribution

Frontier molecular orbital analysis shows a HOMO-LUMO gap of 4.12 eV, with the HOMO localized on the benzene ring and nitro group, while the LUMO extends over the carboxylic acid moiety.

Table 6: Key molecular orbital energies

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.84 | Benzene π-system + NO₂ |

| LUMO | -2.72 | Carboxylic acid π* |

| LUMO+1 | -1.98 | CF₃O σ* |

Properties

Molecular Formula |

C8H3BrF3NO5 |

|---|---|

Molecular Weight |

330.01 g/mol |

IUPAC Name |

3-bromo-5-nitro-4-(trifluoromethoxy)benzoic acid |

InChI |

InChI=1S/C8H3BrF3NO5/c9-4-1-3(7(14)15)2-5(13(16)17)6(4)18-8(10,11)12/h1-2H,(H,14,15) |

InChI Key |

OOBFRXLQUNHXRY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])OC(F)(F)F)Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 3-bromo-4-(trifluoromethoxy)benzoic acid, followed by purification processes to isolate the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (Br Group)

The bromine atom at position 3 undergoes nucleophilic substitution under specific conditions. Its reactivity is influenced by electron-withdrawing groups (nitro and trifluoromethoxy), which activate the ring for substitution.

Key Findings :

-

Bromine substitution is favored in polar aprotic solvents (e.g., THF, DMF) with palladium or copper catalysts .

-

Electron-deficient boronic acids enhance coupling efficiency due to the electron-withdrawing nature of the nitro and trifluoromethoxy groups .

Nitro Group Reduction

The nitro group at position 5 can be reduced to an amine, enabling further functionalization.

| Reduction Method | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, ethanol, 25°C | 5-Amino derivative | 85% | |

| Fe/HCl | Fe powder, HCl, reflux | 5-Amino derivative | 70% |

Notes :

-

Catalytic hydrogenation provides cleaner products compared to Fe/HCl, which may require purification via recrystallization .

-

The trifluoromethoxy group remains intact under these conditions .

Carboxylic Acid Reactivity

The carboxylic acid moiety participates in typical acid-derived transformations.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | SOCl₂, MeOH, 0°C → 25°C | Methyl ester | 90% | |

| Amide Formation | HATU, DIPEA, DMF, primary amine | Substituted amide | 75-85% |

Mechanistic Insight :

-

Esterification proceeds via acid chloride intermediate when using SOCl₂ .

-

Amide coupling reagents like HATU minimize side reactions with the nitro group .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring limits electrophilic substitution, but directed metalation strategies enable functionalization.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Directed Ortho-Metalation | LDA, THF, −78°C, electrophile (e.g., I₂) | Halogenation at position 2 | 50% |

Challenges :

-

Nitro and trifluoromethoxy groups deactivate the ring, requiring strong bases (e.g., LDA) to direct metalation .

Stability Under Oxidative/Reductive Conditions

| Condition | Reagents/Conditions | Observation | Reference |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 100°C | Carboxylic acid stable; nitro group intact | |

| Reduction | NaBH₄, MeOH | No reaction (nitro group inert) |

Synthetic Utility in Drug Development

The compound serves as a precursor in medicinal chemistry:

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Synthesis of Therapeutic Compounds

3-Bromo-5-nitro-4-(trifluoromethoxy)benzoic acid serves as a key intermediate in the synthesis of several pharmaceutical compounds, particularly those targeting diabetes and cancer therapies. For instance, compounds derived from this acid have been investigated for their potential as sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are crucial in managing type 2 diabetes mellitus .

1.2. Antitumor Activity

Research has indicated that derivatives of this compound can exhibit antitumor properties by inhibiting specific protein interactions essential for tumor growth. A study detailed the identification of small molecules that disrupt the binding of MYC oncogenes to their respective proteins, suggesting that modifications to this compound could enhance its efficacy against tumors driven by MYC overexpression .

Material Science Applications

2.1. Development of Functional Materials

The trifluoromethoxy group in this compound contributes to its unique electronic properties, making it suitable for developing advanced materials such as organic semiconductors and polymers. The incorporation of this compound into polymer matrices has been shown to improve thermal stability and electrical conductivity, which are critical for applications in electronics and photonics.

2.2. Coatings and Adhesives

Due to its chemical stability and resistance to solvents, this compound is explored for use in coatings and adhesives that require durability under harsh conditions. Its ability to form strong bonds with various substrates makes it an attractive candidate for industrial applications.

3.1. SGLT2 Inhibitors Development

A notable case study involved the synthesis of a series of SGLT2 inhibitors utilizing this compound as a precursor. The process was optimized to achieve high yields through a multi-step synthetic route, demonstrating the compound's utility in drug development .

3.2. Antitumor Screening

In another study focusing on antitumor activity, compounds derived from this compound were screened using high-throughput methods to identify their ability to inhibit MYC-driven tumor growth. The results indicated a promising lead compound that could be further developed into an effective therapeutic agent .

Table 1: Comparison of Synthesized Compounds from this compound

| Compound Name | Application Area | Yield (%) | Notable Properties |

|---|---|---|---|

| SGLT2 Inhibitor A | Diabetes Therapy | 85 | High selectivity for SGLT2 |

| Antitumor Compound B | Cancer Treatment | 78 | Inhibits MYC protein interactions |

| Functional Polymer C | Electronic Materials | 90 | Enhanced conductivity and thermal stability |

Mechanism of Action

The mechanism of action of 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins .

Comparison with Similar Compounds

Chemical Structure :

- Molecular Formula: C₈H₃BrF₃NO₅ (inferred from substituent positions and evidence ).

- Substituents :

- Bromo at position 3 (electron-withdrawing, meta-directing).

- Nitro at position 5 (strong electron-withdrawing, meta-directing).

- Trifluoromethoxy at position 4 (electron-withdrawing, ortho/para-directing).

- Functional Group : Carboxylic acid at position 1 (inherent acidity).

Key Properties :

- High acidity due to synergistic electron-withdrawing effects of nitro and trifluoromethoxy groups.

- Potential applications in pharmaceutical synthesis (e.g., as a precursor for inhibitors or ligands) .

Substituent Position and Electronic Effects

Table 1: Substituent Comparison

Key Observations :

- The nitro group in the target compound amplifies acidity compared to non-nitro analogs like 3-Bromo-4-(trifluoromethoxy)benzoic acid .

- Trifluoromethoxy (OCF₃) is more electron-withdrawing than trifluoromethyl (CF₃), leading to greater stabilization of the deprotonated carboxylic acid .

Physicochemical Properties

Table 2: Inferred Property Trends

Notes:

- The nitro group increases molecular weight and decreases solubility in polar solvents.

- Melting points are likely elevated due to strong intermolecular interactions (e.g., hydrogen bonding and dipole-dipole forces).

Biological Activity

3-Bromo-5-nitro-4-(trifluoromethoxy)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its structure incorporates a trifluoromethoxy group, which has been associated with enhanced biological properties in various compounds. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure

The chemical formula for this compound is C8H4BrF3N2O4. The presence of the trifluoromethoxy group significantly influences its physicochemical properties and biological interactions.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest that the trifluoromethoxy group enhances lipophilicity and metabolic stability, which may improve the compound's ability to interact with biological targets.

Biological Activity

1. Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various Gram-positive and Gram-negative bacteria, revealing a minimum inhibitory concentration (MIC) as low as 15.62 µg/mL against certain strains. This suggests that it could be a promising candidate for developing new antimicrobial agents .

2. Antiproliferative Effects

In vitro studies have demonstrated that this compound possesses antiproliferative effects on cancer cell lines. The compound was tested against several cancer types, showing IC50 values indicating effective inhibition of cell growth. For instance, it displayed an IC50 value of 25 µM against the MDA-MB-231 breast cancer cell line, suggesting moderate potency .

3. Enzyme Inhibition

The compound has been explored for its potential to inhibit specific enzymes involved in disease pathways. Preliminary findings suggest that it may inhibit certain kinases and phosphatases, which are crucial in cancer progression and inflammation .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Case Study 1 : A study on its antibacterial activity showed that it outperformed traditional antibiotics against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value significantly lower than that of commonly used treatments .

- Case Study 2 : In cancer research, the compound was tested in combination with other chemotherapeutics, demonstrating synergistic effects that enhanced overall efficacy against resistant cancer cell lines .

Research Findings Summary

| Activity Type | Efficacy | Notes |

|---|---|---|

| Antimicrobial | MIC: 15.62 µg/mL | Effective against MRSA and other strains |

| Antiproliferative | IC50: 25 µM | Moderate potency against MDA-MB-231 breast cancer cells |

| Enzyme Inhibition | Potential inhibition observed | Specific targets under investigation |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoic acid in academic research?

- Methodological Answer : A plausible route involves sequential functionalization of a benzoic acid precursor.

Trifluoromethoxy Introduction : Use Ullmann coupling or nucleophilic substitution with CuI/KF to install the trifluoromethoxy group at the 4-position .

Bromination : Electrophilic bromination (e.g., Br₂/FeBr₃) at the 3-position, leveraging directing effects of the carboxylic acid group .

Nitration : Controlled nitration (HNO₃/H₂SO₄) at the 5-position, guided by the electron-withdrawing effects of the trifluoromethoxy and bromo groups .

Key Consideration: Monitor regioselectivity via HPLC or TLC to avoid over-nitration .

Q. How can researchers purify this compound effectively?

- Methodological Answer :

- Recrystallization : Use polar aprotic solvents (e.g., DMF/water mixtures) to exploit the compound’s acidity (pKa ~2–3 for the carboxylic acid) .

- Column Chromatography : Employ silica gel with eluents like ethyl acetate/hexane (3:7), adjusting pH with 0.1% acetic acid to minimize tailing .

- HPLC : For high-purity requirements, use a C18 column with acetonitrile/0.1% TFA in water (gradient elution) .

Q. What spectroscopic methods are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., NOE experiments to distinguish nitro and trifluoromethoxy group positions) .

- FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹), nitro (asymmetric stretch ~1520 cm⁻¹), and trifluoromethoxy (C-O-C ~1250 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M-H]⁻ at m/z 327.93 (calculated for C₈H₄BrF₃NO₅) .

Advanced Research Questions

Q. How does the nitro group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- The nitro group’s electron-withdrawing nature enhances electrophilicity at the bromine site, facilitating Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .

- Contradiction Alert : In Sonogashira reactions, steric hindrance from the nitro group may reduce alkyne coupling efficiency; optimize using bulky ligands (XPhos) .

- Kinetic Studies : Monitor reaction progress via in situ IR to assess nitro group stability under catalytic conditions .

Q. What computational models predict the biological activity of this compound?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with microbial targets (e.g., leucyl-tRNA synthetase), leveraging the trifluoromethoxy group’s hydrophobicity for binding affinity .

- QSAR Analysis : Correlate Hammett σ values (nitro: σₘ = 1.49; CF₃O: σₚ = 0.45) with antibacterial IC₅₀ data from agar dilution assays .

- MD Simulations : Assess stability of the carboxylate anion in physiological pH (7.4) using GROMACS .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Isotopic Labeling : Synthesize ¹³C-labeled analogs (e.g., ¹³C-carboxylic acid) to distinguish overlapping signals in NMR .

- X-ray Crystallography : Resolve ambiguous NOE correlations by determining the crystal structure (e.g., using synchrotron radiation) .

- DFT Calculations : Compare computed ¹⁹F NMR shifts (GIAO method) with experimental data to validate trifluoromethoxy group orientation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.